molecular formula C18H31N7O8 B14232706 Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- CAS No. 551942-46-2

Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-

Cat. No.: B14232706
CAS No.: 551942-46-2
M. Wt: 473.5 g/mol
InChI Key: KGSXEKRDMAPLKJ-NAKRPEOUSA-N
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Description

Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- is a peptide compound composed of multiple amino acids, specifically glycine and alanine This compound is part of a larger family of peptides that play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- often employs large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of peptide sequences in microorganisms like Escherichia coli, which are then harvested and purified.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or enzymes like proteases.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

Scientific Research Applications

Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- has several scientific research applications:

    Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Used in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.

    Industry: Applied in the development of biopharmaceuticals and as a component in cell culture media.

Mechanism of Action

The mechanism of action of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.

    Glycyl-L-alanine: Another dipeptide studied for its solubility and stability properties.

Properties

CAS No.

551942-46-2

Molecular Formula

C18H31N7O8

Molecular Weight

473.5 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C18H31N7O8/c1-8(19)15(30)23-10(3)17(32)25-11(4)18(33)24-9(2)16(31)22-6-13(27)20-5-12(26)21-7-14(28)29/h8-11H,5-7,19H2,1-4H3,(H,20,27)(H,21,26)(H,22,31)(H,23,30)(H,24,33)(H,25,32)(H,28,29)/t8-,9-,10-,11-/m0/s1

InChI Key

KGSXEKRDMAPLKJ-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

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